molecular formula C15H10O4 B022305 Daidzein-d6 CAS No. 291759-05-2

Daidzein-d6

Cat. No.: B022305
CAS No.: 291759-05-2
M. Wt: 260.27 g/mol
InChI Key: ZQSIJRDFPHDXIC-UMCLXPAOSA-N
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Description

Daidzein-d6: is a deuterium-labeled derivative of daidzein, a naturally occurring isoflavone found primarily in soybeans and other legumes. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds. Daidzein itself is known for its various biological activities, including acting as a phytoestrogen, which mimics the effects of estrogen in the body .

Mechanism of Action

Target of Action

Daidzein-d6, a deuterium-labeled form of Daidzein , is a natural isoflavone found in leguminous plants such as soybeans . It is a phytoestrogen, meaning it has a structure and function similar to human estrogens . It has been reported to inhibit aldehyde dehydrogenase-2 (ALDH-2) in isolated mitochondria .

Mode of Action

This compound interacts with its targets by binding to estrogen receptors, inhibiting enzymes, and exhibiting anti-oxidative properties . It is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of daidzein into various metabolites. Daidzein can be decomposed into its aglycone form of daidzein under the action of glucosidase, and bacteria and endogenous enzymes in the human intestinal tract can further convert daidzein into equol . These metabolites are considered to have a wide range of biological activities and are thought to be the real source of its biological activities .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of this compound can be increased by using nano-formulations such as nanoemulsion and nanosuspension .

Result of Action

The molecular and cellular effects of this compound’s action include antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects . It has been shown to have health benefits such as antidipsotropic action, anticancer cell proliferation, attenuating diabetic complications, and improving vascular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the intake of legume food, especially in East Asians, can affect the amount of this compound ingested . Additionally, the photodegradation of this compound in water can be influenced by the presence of different dissociated forms .

Biochemical Analysis

Biochemical Properties

Daidzein-d6, like its parent compound Daidzein, interacts with several enzymes, proteins, and other biomolecules. It is known to act as a PPAR activator .

Cellular Effects

This compound has been shown to have a variety of effects on cells. It has been reported to have anti-inflammatory effects , and it can also influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to exhibit anti-inflammatory effects in lipopolysaccharides (LPS)-stimulated RAW264.7 macrophage cell models .

Molecular Mechanism

The molecular mechanisms underlying the action of this compound are complex and involve interactions with several signaling molecules and receptors . Although the specific molecular mechanism is still elusive, it is known that this compound can interact with the PPAR receptor, influencing its activation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the number of HDA6 speckles increased during drought stress, suggesting a role in contributing to drought stress tolerance

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to have neuroprotective effects in a stroke model, with beneficial actions observed at dosages of 20 and 30 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is first deglycosylated to large amounts of Daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated Daidzein and hydroxylated Daidzein through methoxylation and hydroxylation by few bacteria, respectively .

Subcellular Localization

It is known that Daidzein, the parent compound of this compound, can be found in the nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Daidzein-d6 typically involves the deuteration of daidzein. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is usually carried out under mild conditions to ensure selective deuteration without affecting the core structure of daidzein .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized reactors designed to handle deuterium gas. The process is optimized to achieve high yields and purity of the deuterated product. The use of deep eutectic solvents (DESs) has also been explored to enhance the efficiency and eco-friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

Daidzein-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form various quinone derivatives.

    Reduction: It can be reduced to form dihydrothis compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.

Major Products

The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of this compound .

Scientific Research Applications

Daidzein-d6 has a wide range of scientific research applications:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of daidzein in biological systems.

    Metabolic Pathways: Helps in tracing metabolic pathways and identifying metabolites in vivo.

    Biological Studies: Used in studies related to its effects on cardiovascular health, bone density, and hormone-related conditions.

    Industrial Applications: Employed in the development of nutraceuticals and functional foods due to its health benefits.

Comparison with Similar Compounds

Similar Compounds

    Genistein: Another isoflavone found in soybeans with similar estrogenic activity.

    Glycitein: A less common isoflavone with similar biological activities.

    Equol: A metabolite of daidzein with potent estrogenic activity.

Uniqueness

Daidzein-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s metabolic fate and pharmacokinetics compared to its non-deuterated counterparts .

Properties

IUPAC Name

6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i1D,2D,3D,4D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSIJRDFPHDXIC-UMCLXPAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(C(=C1O)[2H])OC=C(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442180
Record name Daidzein-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291759-05-2
Record name Daidzein-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Daidzein-d6 and why was it synthesized in this study?

A1: this compound is a deuterated form of Daidzein, a naturally occurring isoflavone. In this study [], this compound was synthesized for use as an internal standard in LC-MS (Liquid Chromatography-Mass Spectrometry) quantitation of isoflavones like Daidzein itself.

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